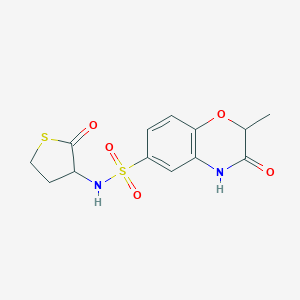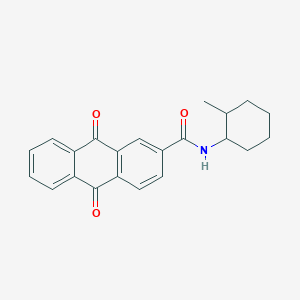![molecular formula C23H21ClN2O3 B270684 4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Compound X in scientific literature.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is thought to act by inhibiting a specific enzyme or protein involved in cellular processes. This inhibition may lead to changes in cellular signaling pathways and ultimately affect cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that Compound X can have both biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is its high potency and specificity for its target. However, one limitation is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
For research on Compound X include further investigation of its mechanism of action and potential use in drug discovery and development. It may also be studied for its potential use in combination with other compounds or therapies to enhance treatment efficacy. Additionally, further studies may be conducted to determine its potential toxicity and safety profile.
Méthodes De Synthèse
Compound X can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline, followed by reduction of the resulting nitro compound and subsequent acylation with phenoxyacetyl chloride. The final product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Compound X has been studied for its potential use in a variety of scientific research applications, including as a potential drug target for cancer and other diseases. It has also been investigated for its potential use as a tool compound in drug discovery and development.
Propriétés
Nom du produit |
4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide |
|---|---|
Formule moléculaire |
C23H21ClN2O3 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-15-10-16(2)12-18(11-15)25-23(28)17-8-9-20(24)21(13-17)26-22(27)14-29-19-6-4-3-5-7-19/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27) |
Clé InChI |
GXLLUMMXAIFQCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)

![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)

![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
